n,2,4-Trimethylaniline hydrochloride

Description

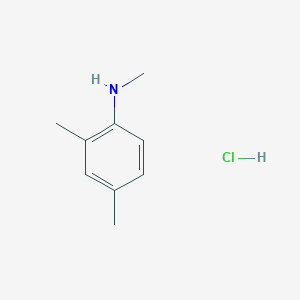

N,2,4-Trimethylaniline hydrochloride (systematic name: N-Methyl-2,4-dimethylaniline hydrochloride) is an aromatic amine derivative with the molecular formula C₉H₁₄N·HCl and a molecular weight of 171.67 g/mol. Structurally, it features a methyl group on the nitrogen atom (N-methyl) and two methyl substituents at the 2- and 4-positions of the benzene ring (Figure 1). This substitution pattern confers distinct chemical properties, including enhanced steric hindrance, altered electronic effects, and improved solubility in organic solvents compared to simpler aniline derivatives .

The compound is synthesized via alkylation of 2,4-dimethylaniline with methyl chloride under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Its primary applications include:

- Organic synthesis: As an intermediate in dye production and ligand preparation.

- Pharmaceutical research: For developing bioactive molecules due to its tunable reactivity.

- Industrial chemistry: In catalysis and polymer chemistry .

Properties

Molecular Formula |

C9H14ClN |

|---|---|

Molecular Weight |

171.67 g/mol |

IUPAC Name |

N,2,4-trimethylaniline;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)8(2)6-7;/h4-6,10H,1-3H3;1H |

InChI Key |

XCAXAYBCNDWTTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,2,4-Trimethylaniline hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline. The final step involves the conversion of 2,4,6-trimethylaniline to its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods:

Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,6-trimethylnitrobenzene.

Reduction: The nitro compound is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 2,4,6-trimethylaniline.

Salt Formation: Finally, 2,4,6-trimethylaniline is reacted with hydrochloric acid to form n,2,4-Trimethylaniline hydrochloride

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n,2,4-Trimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like iron powder and hydrochloric acid are used.

Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated products

Scientific Research Applications

Based on the search results, here's what is available regarding the synthesis, properties, and applications related to trimethylaniline compounds:

Synthesis of 2,4,6-Trimethylaniline

2,4,6-Trimethylaniline, also known as mesidine, is an aromatic amine used as a precursor to dyes . One method for synthesizing it involves the selective nitration of mesitylene, ensuring the methyl groups are not oxidized, followed by reducing the resulting nitro group to form the aniline .

The synthetic method of 2,4,6-trimethylaniline involves generating 2,4,6-trimethylammonium oil of mirbane through the nitrification of sym-trimethylbenzene and mixed acid, followed by a reduction process to synthesize 2,4,6-trimethylaniline .

- Nitration using a mixture of sulfuric acid (H2SO4) and nitric acid (HNO3). The weight ratio is 75-80 parts H2SO4 to 20-25 parts HNO3.

- Hydrogenation reduction using a nickel (Ni) catalyst.

Compared to iron powder reduction technology, this hydrogenation reduction process reduces material costs and maintains consistent product quality, achieving a sym-trimethylbenzene amine content of >=99% and a yield of over 95% .

- React 150g of sym-trimethylbenzene with 500g of nitration mixture in a three-necked flask while stirring.

- Maintain the reaction temperature at 20°C and keep it for 1 hour after dripping.

- Neutralize and wash to obtain 2,4,6-trimethylammonium oil of mirbane.

- Add the 2,4,6-trimethylammonium oil of mirbane to a 1-liter autoclave, then add 10g of nickel catalyst.

- Stir, heat to 90°C, and introduce hydrogen.

Safety and Toxicity

Mechanism of Action

The mechanism of action of n,2,4-Trimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Profiles of Selected Compounds

Key Insights:

- Steric Effects : The 2,4-dimethyl configuration in N,2,4-trimethylaniline HCl reduces reactivity in electrophilic substitution compared to less-hindered analogs like N,N-dimethylaniline .

- Electronic Effects : Methyl groups at the 2- and 4-positions activate the aromatic ring, favoring reactions such as halogenation and sulfonation .

- N-Methyl vs. N,N-Dimethyl : The absence of a second N-methyl group in N,2,4-trimethylaniline HCl lowers its basicity compared to N,N-dimethylaniline, impacting solubility and interaction with biological targets .

Key Insights:

- Carcinogenicity: The 2,4,5-trimethyl isomer demonstrates carcinogenicity in rodent models, attributed to metabolic activation forming DNA-adducting intermediates. In contrast, the 2,4,6-trimethyl isomer and N,2,4-trimethylaniline HCl lack robust evidence of carcinogenicity .

Research Findings and Data Gaps

- Carcinogenicity: While 2,4,5-trimethylaniline HCl is mutagenic and carcinogenic, N,2,4-trimethylaniline HCl requires further toxicological evaluation to confirm safety profiles .

- Synthetic Utility : The steric profile of N,2,4-trimethylaniline HCl makes it advantageous in synthesizing sterically hindered ligands, a niche less accessible to simpler analogs .

- Environmental Impact : Substituted anilines like N,2,4-trimethylaniline HCl may persist in ecosystems due to reduced biodegradability, necessitating lifecycle assessments .

Biological Activity

n,2,4-Trimethylaniline hydrochloride is a derivative of trimethylaniline, which is primarily used in the production of dyes and as a precursor in various chemical syntheses. This compound has garnered attention due to its biological activity, particularly its potential carcinogenic effects and toxicity profiles. This article reviews the biological activity of n,2,4-trimethylaniline hydrochloride, focusing on its carcinogenicity, mutagenicity, and other health-related impacts.

n,2,4-Trimethylaniline hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C9H13N·HCl

- Appearance : Typically a yellow to brown liquid.

- Solubility : Soluble in organic solvents but insoluble in water.

- Toxicity : Moderately toxic; can cause methemoglobinemia and skin irritation.

Carcinogenicity

Research indicates that n,2,4-trimethylaniline hydrochloride exhibits significant carcinogenic potential. Key findings from various studies include:

- In Vivo Studies :

- Dose-Response Relationships :

- Mechanisms of Action :

Mutagenicity

The mutagenic potential of n,2,4-trimethylaniline hydrochloride has been demonstrated through several assays:

- Ames Test : Positive results were reported in Salmonella typhimurium with metabolic activation .

- Drosophila Assays : Increased mutation rates were observed in vivo studies using Drosophila melanogaster .

Health Risks

The health risks associated with exposure to n,2,4-trimethylaniline hydrochloride are considerable:

- Methemoglobinemia : The compound has been linked to the formation of methemoglobin in rats, a condition that impairs oxygen transport in the blood .

- Skin Sensitization : It is classified as a skin irritant and can cause allergic reactions upon contact .

Case Study 1: Occupational Exposure

A study involving workers exposed to n,2,4-trimethylaniline hydrochloride revealed elevated incidences of respiratory issues and skin conditions. Monitoring showed that prolonged exposure led to significant health deterioration among workers handling the compound without adequate protective measures.

Case Study 2: Environmental Impact

Environmental assessments have indicated that runoff from facilities utilizing n,2,4-trimethylaniline can contaminate local water supplies. Long-term ecological studies suggest that aquatic life exposed to low concentrations of this compound exhibit altered reproductive behaviors and increased mortality rates.

Q & A

Q. What regulatory limits apply to 2,4,5-Trimethylaniline Hydrochloride in consumer products, and how are they enforced?

The EU restricts this compound to ≤30 mg/kg in textiles under Regulation (EU) 2018/1513, citing its classification as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance . Compliance is verified using EN ISO 14362:2017 for sample extraction and HPLC-DAD or HPLC-MS/MS for quantification . Researchers should replicate these methods to validate compliance in academic studies.

Q. Which analytical methods are recommended for detecting trace amounts of 2,4,5-Trimethylaniline Hydrochloride?

EN ISO 14362:2017 outlines methanol or tetrahydrofuran (THF) extraction followed by HPLC-MS/MS or HPLC-DAD analysis . For environmental samples, solid-phase extraction (SPE) coupled with GC-MS may improve sensitivity in low-concentration matrices . Always include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What safety protocols are critical when handling 2,4,5-Trimethylaniline Hydrochloride in laboratory settings?

MedChemExpress guidelines emphasize handling by qualified personnel in ventilated facilities, using PPE (gloves, lab coats, eye protection) . Waste disposal must follow local regulations for aromatic amines due to potential carcinogenicity. Conduct risk assessments for synthetic or degradation studies, especially when heating the compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC quantification of 2,4,5-Trimethylaniline Hydrochloride across different matrices?

Discrepancies often arise from matrix interference or incomplete extraction. Validate methods using spike-and-recovery experiments in representative matrices (e.g., dyed textiles, biological samples). Cross-validate with alternative techniques like LC-TOF-MS for accurate mass confirmation . For conflicting data, compare results against certified reference materials (CRMs) listed in environmental analysis catalogs .

Q. What experimental designs are effective for studying the environmental persistence and degradation pathways of this compound?

Design controlled degradation studies under UV light, microbial action, or hydrolysis. Use LC-MS/MS to identify metabolites (e.g., demethylated or hydroxylated derivatives). For photodegradation, simulate environmental conditions with solar irradiation and monitor half-life using kinetic models . Include abiotic controls to distinguish chemical vs. biological degradation .

Q. How can researchers optimize extraction efficiency of 2,4,5-Trimethylaniline Hydrochloride from complex textile matrices?

Compare solvent systems (e.g., methanol vs. THF) and extraction times using DOE (Design of Experiments). Sonication or pressurized liquid extraction (PLE) improves recovery from hydrophobic fabrics . Validate with CRMs and adjust pH during extraction to enhance solubility of the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.